molecular formula C18H17FO3 B3021858 2'-Carboethoxy-3-(3-fluorophenyl)propiophenone CAS No. 898788-88-0

2'-Carboethoxy-3-(3-fluorophenyl)propiophenone

Cat. No.: B3021858
CAS No.: 898788-88-0
M. Wt: 300.3 g/mol
InChI Key: HQQRJNARYUZQEG-UHFFFAOYSA-N
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Description

2’-Carboethoxy-3-(3-fluorophenyl)propiophenone is a chemical compound with the molecular formula C18H17FO3 and a molecular weight of 300.32 g/mol It is known for its unique structure, which includes a fluorophenyl group and a carboethoxy group attached to a propiophenone backbone

Preparation Methods

The synthesis of 2’-Carboethoxy-3-(3-fluorophenyl)propiophenone typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester. This intermediate is then subjected to a Claisen condensation reaction to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2’-Carboethoxy-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Carboethoxy-3-(3-fluorophenyl)propiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain biological targets, while the carboethoxy group can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2’-Carboethoxy-3-(3-fluorophenyl)propiophenone can be compared with similar compounds such as:

    2’-Carboethoxy-3-(4-fluorophenyl)propiophenone: This compound has a fluorine atom in the para position, which can affect its reactivity and binding properties.

    2’-Carboethoxy-3-(2-fluorophenyl)propiophenone: The ortho position of the fluorine atom can lead to different steric and electronic effects compared to the meta position.

    2’-Carboethoxy-3-(3-chlorophenyl)propiophenone: Substituting fluorine with chlorine can result in changes in the compound’s chemical and biological properties.

The uniqueness of 2’-Carboethoxy-3-(3-fluorophenyl)propiophenone lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

IUPAC Name

ethyl 2-[3-(3-fluorophenyl)propanoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO3/c1-2-22-18(21)16-9-4-3-8-15(16)17(20)11-10-13-6-5-7-14(19)12-13/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQRJNARYUZQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644518
Record name Ethyl 2-[3-(3-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-88-0
Record name Ethyl 2-[3-(3-fluorophenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-(3-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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